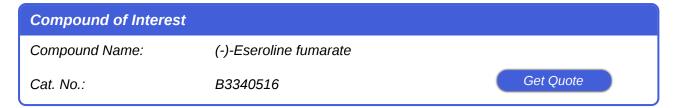


Application Notes and Protocols for Mass Spectrometry Analysis of (-)-Eseroline Fumarate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of **(-)-Eseroline fumarate** using mass spectrometry. **(-)-Eseroline**, a metabolite of the acetylcholinesterase inhibitor physostigmine, is an opioid agonist. Accurate and robust analytical methods are crucial for its characterization, quantification in biological matrices, and stability assessment. The following sections detail experimental procedures for direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis. Representative quantitative data and a stability-indicating method are also presented.

Introduction

(-)-Eseroline is a psychoactive compound that acts as an opioid receptor agonist.[1] Its analysis is critical in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. Mass spectrometry offers high sensitivity and selectivity, making it the ideal technique for the analysis of (-)-eseroline. This application note describes validated methods for its analysis by direct infusion MS/MS and LC-MS/MS.

Qualitative Analysis by Direct Infusion MS/MS



Direct infusion mass spectrometry is a rapid method for the initial characterization and confirmation of (-)-eseroline.

Experimental Protocol

2.1.1. Sample Preparation

- Prepare a stock solution of (-)-eseroline fumarate at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 μ g/mL.[2]

2.1.2. Instrument Parameters

- Mass Spectrometer: Triple Quadrupole or Ion Trap Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Infusion Flow Rate: 5-10 μL/min
- Capillary Voltage: 4000 V
- Nebulizer Gas (N₂): 50 psi
- Drying Gas (N₂) Flow Rate: 10 L/min
- Drying Gas Temperature: 300°C
- MS Scan Mode: Full scan (for precursor identification) and Product Ion Scan (for fragmentation analysis)
- Collision Gas: Argon
- Collision Energy: Optimized for fragmentation (e.g., 20-40 eV)

Expected Results



The full scan mass spectrum should show a prominent protonated molecule [M+H]⁺ for eseroline at m/z 219.15. The product ion scan of m/z 219.15 is expected to yield characteristic fragment ions.

Table 1: MS/MS Fragmentation of (-)-Eseroline

Precursor Ion (m/z)	Fragment Ions (m/z)
219.15	176.1, 175.1, 162.1

Quantitative Analysis by LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and selective quantification of (-)-eseroline in complex matrices.

Experimental Workflow



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Caption: Workflow for the quantitative analysis of (-)-eseroline in plasma.

Experimental Protocol

3.2.1. Sample Preparation

- To 100 μL of plasma, add the internal standard (e.g., eseroline-d3).
- Perform protein precipitation by adding 300 μL of ice-cold acetonitrile.



- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

3.2.2. LC-MS/MS Parameters

- LC System: UPLC System
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ionization Mode: ESI, Positive
- Scan Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for (-)-Eseroline and Internal Standard



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(-)-Eseroline	219.15	162.1	25
(-)-Eseroline	219.15	176.1	20
Eseroline-d3 (IS)	222.15	165.1	25

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[3]

Table 3: Representative Quantitative Method Validation Data

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Accuracy (% Bias)	Within ±15%
Precision (%RSD)	< 15%
Lower Limit of Quantification (LLOQ)	0.1 ng/mL

Stability-Indicating Method and Forced Degradation Study

A stability-indicating method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]

Forced Degradation Protocol

- Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.



- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 105°C for 48 hours.
- Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

Samples are then analyzed by LC-MS/MS to separate and identify potential degradation products.

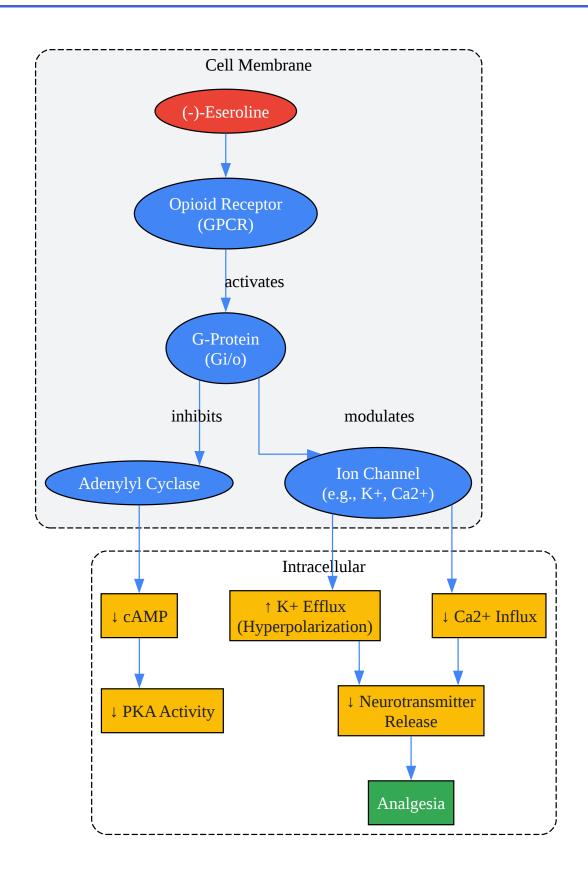
Table 4: Representative Forced Degradation Results

Stress Condition	% Degradation	Major Degradation Products (m/z)
Acid Hydrolysis	~15%	237.16 ([M+H+H ₂ O] ⁺)
Base Hydrolysis	~25%	235.14 ([M-H+O]+)
Oxidative Degradation	~20%	235.14 ([M-H+O] ⁺), 251.13 ([M-H+O ₂] ⁺)
Thermal Degradation	< 5%	Not significant
Photolytic Degradation	~10%	Various minor products

Signaling Pathway

(-)-Eseroline exerts its analgesic effects through its action on opioid receptors, which are G-protein coupled receptors (GPCRs).





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Caption: Opioid receptor signaling pathway of (-)-eseroline.



The binding of (-)-eseroline to the opioid receptor activates the inhibitory G-protein (Gi/o).[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] The activated G-protein also modulates ion channels, causing an increase in potassium efflux (leading to hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.

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